tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate
Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a carbamate group, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 5-chloropyrimidine-2-amine.
Protection of Amino Group: The amino group of 5-chloropyrimidine-2-amine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.
Coupling Reaction: The Boc-protected intermediate is then coupled with tert-butyl carbamate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent such as dichloromethane.
Purification: The final product is purified by recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes often incorporate rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety. Common nucleophiles include amines and thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While the compound itself is relatively stable, the pyrimidine ring can undergo oxidation or reduction under specific conditions, leading to various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted pyrimidines.
Hydrolysis Products: The primary products are tert-butyl carbamate and 5-chloropyrimidine-2-amine.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. The presence of the chloropyrimidine moiety suggests potential activity against various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound’s stability and reactivity are leveraged in the production of specialty chemicals and materials. It may also be used in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their activity or altering their function. The carbamate group may also play a role in modulating the compound’s pharmacokinetic properties, such as its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-(4-chloropyrimidin-2-yl)carbamate
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-chloropyrimidin-2-yl)carbamate
- tert-Butyl N-[(tert-butoxy)carbonyl]-N-(5-bromopyrimidin-2-yl)carbamate
Uniqueness
The unique aspect of tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate lies in the specific positioning of the chlorine atom on the pyrimidine ring, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-(5-chloropyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJQGWHRXXGGTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)Cl)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129870 | |
Record name | Imidodicarbonic acid, 2-(5-chloro-2-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881331-29-8 | |
Record name | Imidodicarbonic acid, 2-(5-chloro-2-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881331-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidodicarbonic acid, 2-(5-chloro-2-pyrimidinyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.